molecular formula C18H22N2 B089868 N-Cyclohexyl-N'-phenyl-p-phenylenediamine CAS No. 101-87-1

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Cat. No.: B089868
CAS No.: 101-87-1
M. Wt: 266.4 g/mol
InChI Key: ZRMMVODKVLXCBB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-phenyl-p-phenylenediamine is an organic compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . It is commonly used as an antioxidant in rubber and other polymer industries . This compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.

Mechanism of Action

Target of Action

N1-cyclohexyl-N4-phenylbenzene-1,4-diamine, also known as Flexzone 6H or N-Cyclohexyl-N’-phenyl-p-phenylenediamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the reactive oxygen species (ROS) that can cause oxidative degradation of rubber .

Mode of Action

Flexzone 6H acts as an efficient hydrogen atom donor to break down chain degradation reactions . It also has three stabilized aromatic rings that can capture free radicals . This dual action helps to prevent the oxidative degradation of rubber, thereby enhancing its resistance to aging .

Biochemical Pathways

The specific biochemical pathways affected by Flexzone 6H are related to the oxidative degradation of rubber. By capturing free radicals and donating hydrogen atoms, Flexzone 6H interrupts the chain reactions that lead to the breakdown of the rubber’s molecular structure .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Flexzone 6H, we can discuss its properties related to its distribution and stability in the rubber matrix. Flexzone 6H is a solid compound with a melting point of 118-119 °C and a boiling point of 399.58°C . It has a density of 0.9274 (rough estimate) and a refractive index of 1.6300 (estimate) . These properties influence its dispersion in the rubber matrix and its stability under various conditions.

Result of Action

The primary result of Flexzone 6H’s action is the enhanced oxidative stability of rubber. This leads to an increase in the rubber’s resistance to aging, thereby extending its useful life . It also results in a significant decrease in oxidation enthalpy .

Biochemical Analysis

Cellular Effects

It has been found to have cytotoxic effects on certain cell lines such as A549 and MCF7 . More detailed studies are required to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N’-phenyl-p-phenylenediamine can be synthesized through the reaction of cyclohexylamine with N-phenyl-p-phenylenediamine under controlled conditions . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N’-phenyl-p-phenylenediamine involves large-scale chemical reactors where the reactants are combined and subjected to specific temperatures and pressures to optimize yield and purity . The product is then purified through various techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-phenyl-p-phenylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-N’-phenyl-p-phenylenediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-N’-phenyl-p-phenylenediamine (IPPD): Another antioxidant used in rubber.

    N,N’-Diphenyl-p-phenylenediamine (DPPD): Used as an antioxidant in various applications.

    N,N’-Di-sec-butyl-p-phenylenediamine (DBPD): Similar antioxidant properties.

Uniqueness

N-Cyclohexyl-N’-phenyl-p-phenylenediamine is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in various environments . Its ability to form stable radicals and its compatibility with a wide range of materials further enhance its utility in industrial applications .

Properties

IUPAC Name

1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMMVODKVLXCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051508
Record name N-Cyclohexyl-N'-phenyl-4-phenylenediamine
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-87-1, 28209-54-3
Record name N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine
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Record name N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine
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Record name Benzenediamine, N-cyclohexyl-N'-phenyl-
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Record name N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine
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Record name 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl-
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Record name N-Cyclohexyl-N'-phenyl-4-phenylenediamine
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Record name N-cyclohexyl-N'-phenyl-p-phenylenediamine
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Record name N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

Into a three neck 500 ml flask equipped with a thermometer, stirrer, Dean Stark trap and condenser was charged 18.4 grams of N-phenylquinoneimine, 150 ml toluene, 19.9 cyclohexylamine and 5 drops methanesulfonic acid. The reaction was conducted at 110° C. for 1.5 hours after which time the product was washed with 200 ml water containing 10 grams of Na2S2O4. The product was decanted, filtered and stripped at a pot temperature of 100° C. at 4 mm Hg. 27 grams of N-phenyl-N'-cyclohexyl-p-phenylenediamine were recovered.
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Flexzone 6H in preventing oxidative degradation of polybutadiene?

A1: Flexzone 6H acts as a primary antioxidant, effectively hindering the oxidative degradation of polybutadiene. Its efficacy stems from two key mechanisms:

  • Hydrogen Atom Donation: Flexzone 6H readily donates hydrogen atoms to peroxy radicals generated during the oxidation of polybutadiene. This action effectively disrupts the radical chain reaction, which is the primary driver of polymer degradation. []
  • Radical Scavenging: The molecule's structure, featuring three aromatic rings, enables it to effectively capture and neutralize free radicals. These radicals, if left unchecked, would otherwise contribute to further degradation of the polymer chains. []

Q2: How does the performance of Flexzone 6H compare to other antioxidants, such as phenol-based AO2246, in stabilizing polybutadiene?

A2: Studies directly comparing Flexzone 6H and AO2246 in polybutadiene stabilization reveal distinct performance differences []:

  • Oxidative Stability: Flexzone 6H exhibits superior performance in enhancing the oxidative stability of polybutadiene. This is evidenced by a substantial 20-fold increase in the Oxidation Induction Time (OIT) compared to unstabilized polybutadiene. This suggests a significantly longer time before the onset of oxidative degradation. []
  • Mechanical Properties: Conversely, AO2246 demonstrates a greater positive impact on the mechanical properties of polybutadiene during aging at elevated temperatures (80°C). This improvement is attributed to its ability to integrate into the polymer matrix, facilitated by its hydroxyl (-OH) functional groups. []

Q3: Are there any disadvantages or trade-offs associated with using Flexzone 6H as a stabilizer in polybutadiene?

A3: While Flexzone 6H excels in boosting oxidative stability, it may not offer the same level of enhancement in mechanical properties compared to other antioxidants like AO2246. This highlights a potential trade-off between maximizing oxidative stability and maintaining optimal mechanical characteristics in polybutadiene formulations. []

Q4: What are the broader applications of Flexzone 6H beyond stabilizing polybutadiene for solid propellants?

A4: Flexzone 6H's antioxidant properties extend its utility beyond solid propellants. It finds applications as a stabilizer in various other materials:

  • Polyethylene Powder Coatings: In anticorrosion steel pipes, Flexzone 6H is incorporated into polyethylene powder coatings to enhance their longevity and protective capabilities. []
  • Waterborne Acrylic Emulsions: Flexzone 6H is also utilized in environmentally friendly waterproof coatings for automobiles. Its inclusion in these coatings, which are based on waterborne acrylic emulsions, contributes to their durability and resistance to environmental degradation. []
  • Expandable Polystyrene: To enhance the lifespan of expandable polystyrene, particularly in demanding environments with high UV exposure, Flexzone 6H is incorporated as part of a multi-component anti-aging agent. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of Flexzone 6H and its analogs?

A5: Research on Flexzone 6H and related p-phenylenediamine compounds highlights the importance of understanding structure-activity relationships. Studies have demonstrated that even subtle structural changes, such as varying the alkyl substituents on the nitrogen atoms, can significantly influence the compound's allergenic potential. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibited cross-sensitization with Flexzone 6H in some animal models. [] This underscores the need for thorough toxicological evaluations and understanding how structural modifications can impact biological activity and safety profiles.

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